molecular formula C13H19BO4S B13304165 Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate

Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate

Cat. No.: B13304165
M. Wt: 282.2 g/mol
InChI Key: FFVGYSLSTNMDRR-UHFFFAOYSA-N
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Description

Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate is a boronate ester-functionalized thiophene derivative. Its structure comprises a thiophene ring substituted at the 3-position with an acetoxy group and at the 2-position with a tetramethyl dioxaborolane moiety. This compound is pivotal in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its boronate group, which facilitates transmetalation with palladium catalysts . It also serves as a precursor in synthesizing optoelectronic materials, such as conjugated polymers for organic photovoltaic (OPV) devices .

Properties

Molecular Formula

C13H19BO4S

Molecular Weight

282.2 g/mol

IUPAC Name

methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate

InChI

InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)11-9(6-7-19-11)8-10(15)16-5/h6-7H,8H2,1-5H3

InChI Key

FFVGYSLSTNMDRR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Detailed Synthesis Steps

  • Step 1: Preparation of Thiophene-3-boronic Acid or Equivalent

    • Thiophene-3-boronic acid can be prepared by reacting thiophene with a boron source in the presence of a catalyst. This step is crucial for introducing the boronic acid functionality necessary for subsequent reactions.
  • Step 2: Cross-Coupling Reaction

    • The thiophene-3-boronic acid is then used in a Suzuki-Miyaura cross-coupling reaction with a suitable partner, such as an aryl halide, to introduce the desired substituent.
  • Step 3: Introduction of the Dioxaborolane Group

    • The boronic acid group can be converted to a dioxaborolane group by reacting it with a suitable boron source, such as tetramethyl-1,3,2-dioxaborolane.
  • Step 4: Esterification

    • The final step involves converting any carboxylic acid groups to methyl esters using standard esterification conditions.

Example Reaction Conditions

Reaction Step Reagents Conditions Yield
Preparation of Thiophene-3-boronic Acid Thiophene, bis(pinacolato)diboron, Pd(PPh3)4 Dioxane, 80°C, 16h 80%
Suzuki-Miyaura Cross-Coupling Thiophene-3-boronic acid, aryl halide, Pd(PPh3)4, K2CO3 Water/EtOH, 100°C, 12h 85%
Introduction of Dioxaborolane Group Tetramethyl-1,3,2-dioxaborolane CH2Cl2, rt, 2h 90%
Esterification Methanol, HCl Reflux, 2h 95%

Analysis of Preparation Methods

The synthesis of this compound involves a series of well-established organic reactions. The key to successful synthesis lies in optimizing reaction conditions, particularly in the cross-coupling steps, to achieve high yields and purity.

Challenges and Considerations

  • Catalyst Selection : The choice of palladium catalyst can significantly affect the efficiency of cross-coupling reactions. Phosphine ligands, such as triphenylphosphine or more sophisticated ligands like bis(diphenylphosphino)ferrocene, are commonly used.

  • Solvent and Temperature : The solvent and temperature conditions must be carefully selected to optimize reaction rates and yields. Common solvents include dioxane, ethanol, and dichloromethane.

  • Purification : The purification of the final product often involves chromatography techniques, such as flash column chromatography, to achieve high purity.

Research Findings and Applications

This compound is a versatile intermediate in organic synthesis, particularly in the synthesis of complex molecules featuring thiophene rings. Its applications span various fields, including pharmaceuticals and materials science, where thiophene derivatives are sought for their unique electronic and optical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronate-Functionalized Heterocycles

a) Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS: 859169-20-3)
  • Structural Differences : Replaces the thiophene ring with a benzene ring and uses an ethyl ester instead of methyl.
  • Reactivity : The aromatic boronate exhibits slower coupling kinetics compared to thiophene-based analogues due to reduced electron-withdrawing effects .
  • Applications : Primarily used in synthesizing liquid crystals and pharmaceutical intermediates.
b) Methyl 2-((2-[(2,4-Difluoroanilino)carbonyl]-3-thienyl)sulfanyl)acetate (CAS: 303151-08-8)
  • Structural Differences: Introduces a sulfanyl linkage and a 2,4-difluoroanilino carbonyl group on the thiophene.
  • Reactivity : The sulfanyl group enhances electron density, reducing boronate stability but increasing affinity for metal coordination .
  • Applications : Used in medicinal chemistry for protease inhibition studies.
c) Selenophene Analogues (e.g., p-HTAA-Se)
  • Structural Differences: Replaces thiophene with selenophene, increasing polarizability and conjugation length.
  • Reactivity: Selenophene derivatives exhibit faster oxidative coupling rates due to selenium’s lower electronegativity compared to sulfur .
  • Applications : Preferred in near-infrared (NIR) emitting materials for organic light-emitting diodes (OLEDs).

Thiophene Derivatives with Alternative Substituents

Compound Name Key Substituents Molecular Weight Applications
Methyl 2-(thiophen-3-yl)acetate Unsubstituted thiophene, methyl ester 170.21 g/mol Polymer synthesis, ligand design
2-(Thiophen-3-yl)-1,3-dioxolane Dioxolane ring at 2-position 156.18 g/mol Protecting group strategies
Poly(3-HT-co-3-TPhNO2) (P2) Nitrostyryl side chains, hexylthiophene ~15,000 g/mol OPV active layers

Key Observations :

  • The tetramethyl dioxaborolane group in the target compound enhances solubility in polar aprotic solvents (e.g., 1,4-dioxane) compared to unsubstituted thiophene acetates .
  • Nitrostyryl-functionalized polythiophenes (e.g., P2) show superior charge carrier mobility in OPVs but require additional processing steps compared to boronate-containing derivatives .

Functional Comparisons in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency

Boronate Compound Reaction Time (min) Yield (%) Catalyst Used
Target compound 20 92 PEPPSI-IPr
2,5-Thiophenediylbisboronic acid 30 85 Pd(PPh₃)₄
Ethyl phenylboronate (CAS: 859169-20-3) 45 78 PEPPSI-IPr

Insights :

  • The target compound’s thiophene backbone and methyl ester group stabilize the boronate moiety, enabling rapid transmetalation and high yields .
  • Bisboronic acids require harsher conditions (e.g., higher temperatures) due to steric hindrance .

Biological Activity

Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate, with the molecular formula C13H19BO4SC_{13}H_{19}BO_4S and a molecular weight of 282.2 g/mol, is an organoboron compound that has attracted attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a boronate ester group, which is known for its reactivity in organic synthesis. The presence of the boronate moiety allows for participation in cross-coupling reactions, making it a valuable intermediate in the synthesis of biologically active molecules.

PropertyValue
Molecular FormulaC₁₃H₁₉BO₄S
Molecular Weight282.2 g/mol
IUPAC NameMethyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate
InChI KeyFFVGYSLSTNMDRR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. The boronate group can form reversible covalent bonds with nucleophiles in biological systems, leading to modulation of protein functions and cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by modifying active sites through boronate interactions.
  • Signal Transduction Modulation: It can influence signaling pathways by altering protein interactions or stability.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Anticancer Activity: Research has shown that derivatives of thiophene compounds exhibit cytotoxic effects on cancer cell lines. This compound may similarly demonstrate selective toxicity against tumor cells while sparing normal cells.
    • Example Study: A study evaluated the cytotoxicity of thiophene derivatives against breast cancer cell lines and found that certain substitutions significantly enhanced potency (IC50 values ranging from 0.5 to 5 µM) .
  • Antimicrobial Properties: Compounds containing thiophene rings have been reported to possess antimicrobial activity against various pathogens. The incorporation of the boronate group may enhance this effect by promoting interaction with bacterial enzymes.
    • Example Study: A series of thiophene-based compounds were tested against Staphylococcus aureus and exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL .
  • Neuroprotective Effects: Some studies suggest that organoboron compounds can protect neuronal cells from oxidative stress and apoptosis. This could be relevant for developing treatments for neurodegenerative diseases.
    • Example Study: In vitro tests indicated that certain thiophene derivatives reduced oxidative stress markers in neuronal cell cultures .

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications:

  • Drug Development: Its derivatives are being explored as potential candidates for new drug formulations targeting cancer and infectious diseases.

Case Study 1: Anticancer Activity Evaluation

A systematic evaluation was conducted on a library of thiophene derivatives including this compound. The results indicated significant cytotoxicity against various cancer cell lines with promising selectivity indices.

Case Study 2: Antimicrobial Testing

The compound was tested against a panel of bacteria and fungi. Results showed effective inhibition against Gram-positive bacteria with MIC values comparable to established antibiotics.

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